molecular formula C17H23N3O3S B4848535 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(4-propylphenoxy)butanamide

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(4-propylphenoxy)butanamide

Cat. No. B4848535
M. Wt: 349.4 g/mol
InChI Key: VYVWUNPLMGXVJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(4-propylphenoxy)butanamide, also known as PPARδ agonist GW501516, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic uses. This compound has been shown to have several biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

GW501516 works by activating peroxisome proliferator-activated receptor delta (N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(4-propylphenoxy)butanamideδ), a nuclear receptor that plays a key role in regulating lipid metabolism and glucose homeostasis. Activation of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(4-propylphenoxy)butanamideδ leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, which can improve insulin sensitivity and glucose metabolism.
Biochemical and Physiological Effects
GW501516 has been shown to have several biochemical and physiological effects. In addition to improving insulin sensitivity and glucose metabolism, it can also increase endurance and improve cardiovascular function. Studies have also suggested that GW501516 may have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

GW501516 has several advantages for use in lab experiments. It is relatively stable and easy to handle, making it a convenient compound for research. However, there are also limitations to its use. GW501516 has been shown to have potential carcinogenic effects in animal studies, which raises concerns about its safety for human use.

Future Directions

There are several potential future directions for research on GW501516. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have suggested that GW501516 may have neuroprotective effects, making it a promising candidate for further research in this area. Another potential future direction is the development of safer and more effective N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(4-propylphenoxy)butanamideδ agonists that can be used in human therapies.

Scientific Research Applications

GW501516 has been extensively studied for its potential therapeutic uses. One of the main areas of research is its application in the treatment of metabolic disorders such as obesity and diabetes. Studies have shown that GW501516 can improve insulin sensitivity and glucose metabolism, making it a promising candidate for the treatment of these diseases.

properties

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(4-propylphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-3-5-13-7-9-14(10-8-13)23-11-4-6-15(21)18-17-20-19-16(24-17)12-22-2/h7-10H,3-6,11-12H2,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVWUNPLMGXVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCCCC(=O)NC2=NN=C(S2)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(4-propylphenoxy)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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